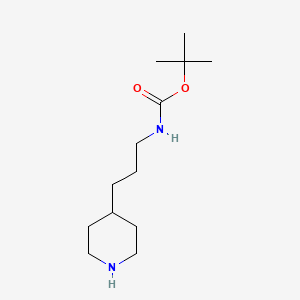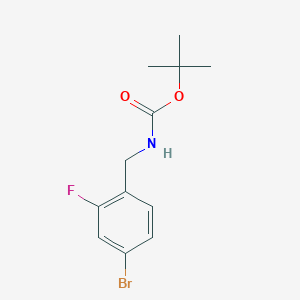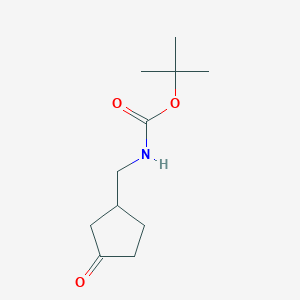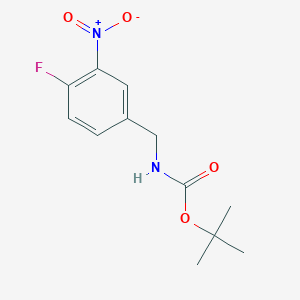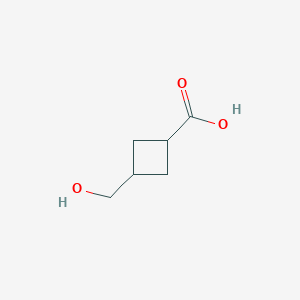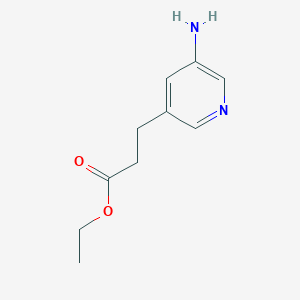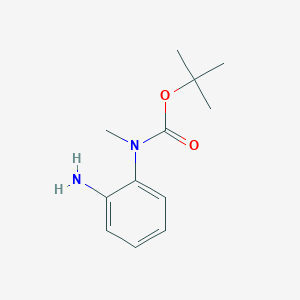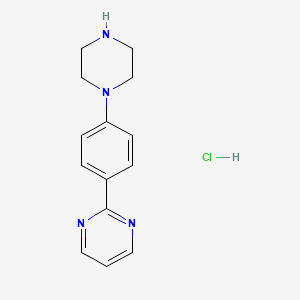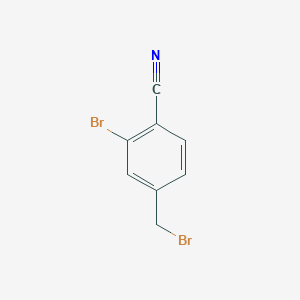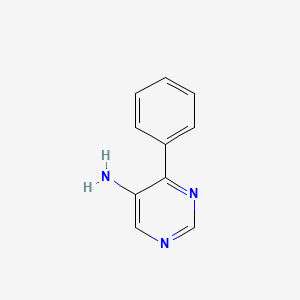
5-Amino-4-fenilpirimidina
Descripción general
Descripción
4-Phenylpyrimidin-5-amine is a chemical compound with the CAS Number: 3435-23-2 . It has a molecular weight of 171.2 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Phenylpyrimidin-5-amine, has been extensively studied . One method involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . Another method involves an initial reaction of pyrimidines with primary amines, reduction of the double bond in the resulting azomethines to give pyrimidines, followed by cyclization of pyrimidines to 3,4-dihydropyrimido[4,5-d]pyrimidines by the action of DMF–DMA or HC(OEt) 3 .Molecular Structure Analysis
The molecular structure of 4-Phenylpyrimidin-5-amine is represented by the InChI Code: 1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 . This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
4-Phenylpyrimidin-5-amine is a powder in its physical form . It has a melting point of 113-115 degrees Celsius .Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Los derivados de la 5-Amino-4-fenilpirimidina se han estudiado por sus posibles propiedades antiinflamatorias. Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto sugiere que podrían desarrollarse en nuevos agentes antiinflamatorios con actividades mejoradas y una toxicidad mínima.
Actividades Antifúngicas
La investigación ha demostrado que los derivados de pirimidina, incluidos los que tienen una estructura de 4-fenilpirimidina, exhiben actividades antifúngicas significativas. Se han probado contra varios hongos fitopatógenos y algunos han mostrado una mayor potencia que los fungicidas comerciales existentes . Esto indica su posible uso en agricultura para proteger los cultivos de infecciones fúngicas.
Potencial Anticancerígeno
Los derivados de pirimidina se han identificado como que tienen actividad anticancerígena. Un estudio in silico utilizando el reordenamiento de dimroth condujo a la síntesis de tieno[3,2-d][1,2,3]triazolo[1,5-a]pirimidinas anuladas, que mostraron una excelente actividad anticancerígena contra un panel de 60 líneas celulares cancerosas a concentraciones subnanomolares . Esto destaca la promesa de los derivados de this compound en la investigación del cáncer.
Safety and Hazards
The safety information for 4-Phenylpyrimidin-5-amine includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that pyrimidines, a class of compounds to which 4-phenylpyrimidin-5-amine belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This inhibition could potentially lead to the anti-inflammatory effects observed.
Biochemical Pathways
It is known that pyrimidines play a significant role in purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids, which are crucial for cell growth and division.
Result of Action
It is suggested that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This inhibition could potentially lead to the anti-inflammatory effects observed.
Análisis Bioquímico
Biochemical Properties
4-Phenylpyrimidin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyamines, which are essential for the growth and proliferation of mammalian cells . These interactions are crucial for biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
4-Phenylpyrimidin-5-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the exocytosis dynamics in multidrug-resistant breast cancer cells . This compound can alter the rate of exocytosis and the pathways involved, thereby affecting the overall cellular function. Additionally, it can modulate gene expression by interacting with specific transcription factors and regulatory proteins.
Molecular Mechanism
The molecular mechanism of 4-Phenylpyrimidin-5-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes and inhibit their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, thereby influencing downstream gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpyrimidin-5-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 4-Phenylpyrimidin-5-amine in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 4-Phenylpyrimidin-5-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and proliferation. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Additionally, high doses of 4-Phenylpyrimidin-5-amine can cause toxicity, leading to adverse effects on organ function and overall health.
Metabolic Pathways
4-Phenylpyrimidin-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized through the purine metabolism pathway, involving enzymes such as xanthine oxidoreductase . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of 4-Phenylpyrimidin-5-amine within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and overall efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 4-Phenylpyrimidin-5-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolism.
Propiedades
IUPAC Name |
4-phenylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRFPWGQVAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701679 | |
| Record name | 4-Phenylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-23-2 | |
| Record name | 4-Phenylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



